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Compound of Interest

Compound Name:
4-(1-methyl-1H-pyrazol-5-

yl)benzaldehyde

Cat. No.: B064897 Get Quote

An In-depth Technical Guide on 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde

Topic: IUPAC Name and Technical Profile of C11H10N2O Aromatic Aldehyde Content Type: In-

depth Technical Guide/Whitepaper Audience: Researchers, scientists, and drug development

professionals.

This document provides a comprehensive overview of the aromatic aldehyde with the chemical

formula C11H10N2O, identified as 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde. It covers its

chemical identity, properties, synthesis, and its emerging role in medicinal chemistry,

particularly in the development of novel therapeutic agents.

Chemical Identity and Properties
The compound with the molecular formula C11H10N2O, which is of significant interest in

medicinal chemistry, is systematically named 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde. This

molecule incorporates a benzaldehyde moiety substituted with a methyl-substituted pyrazole

ring.

Table 1: Physicochemical Properties of 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde
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Property Value

IUPAC Name 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde

Molecular Formula C11H10N2O

Molecular Weight 186.21 g/mol

Canonical SMILES CC1=CN(N=C1)C2=CC=C(C=C2)C=O

InChI Key YWJBLYJAPACYAD-UHFFFAOYSA-N

Appearance White to off-white solid

Solubility
Soluble in organic solvents such as DMSO and

methanol

Synthesis and Experimental Protocols
The synthesis of 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde is most commonly achieved

through a Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high

yield and tolerance of various functional groups.

Suzuki-Miyaura Coupling Protocol
This protocol outlines a standard laboratory procedure for the synthesis of the title compound.

Experimental Workflow:

Reactants:
- 4-formylphenylboronic acid

- 4-bromo-3-methyl-1H-pyrazole
- Pd(PPh3)4 (catalyst)

- Na2CO3 (base) Reaction Mixture:
- Combine reactants and solvent

- Heat under inert atmosphere (e.g., Argon)

1. Mixing

Solvent System:
- Toluene
- Ethanol
- Water

Work-up:
- Cool the mixture

- Extract with ethyl acetate
- Wash with brine

2. Reaction Completion
Purification:

- Dry organic layer (Na2SO4)
- Concentrate under reduced pressure

- Purify by column chromatography

3. Crude Product Final Product:
- 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde

4. Pure Compound
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Caption: Synthetic workflow for 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde via Suzuki-Miyaura

coupling.

Detailed Methodology:

Reaction Setup: In a round-bottom flask, combine 4-formylphenylboronic acid (1.0 eq), 4-

bromo-3-methyl-1H-pyrazole (1.0 eq), and sodium carbonate (2.0 eq).

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.

Degassing: Bubble argon gas through the mixture for 15-20 minutes to create an inert

atmosphere.

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) to the

flask.

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction

progress using Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with

water and extract the product into ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium

sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the resulting

crude product by flash column chromatography on silica gel using a hexane-ethyl acetate

gradient to yield the pure compound.

Role in Drug Discovery and Development
The 4-(pyrazol-4-yl)benzaldehyde scaffold is a key building block in the synthesis of various

biologically active molecules. The pyrazole moiety is a common feature in many

pharmaceuticals due to its ability to act as a versatile pharmacophore, engaging in various

interactions with biological targets.

Inhibition of TAK1 Signaling Pathway
Compounds derived from 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde have been investigated as

potent and selective inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1). TAK1
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is a crucial kinase in the signaling pathways of inflammatory cytokines like interleukin-1 (IL-1)

and tumor necrosis factor-α (TNF-α).

TAK1 Signaling Pathway:
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Caption: Inhibition of the TAK1 signaling pathway by pyrazole-based inhibitors.
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By inhibiting TAK1, these compounds can block the downstream activation of NF-κB and

MAPKs (p38, JNK), which are key drivers of the inflammatory response. This makes them

promising candidates for the treatment of autoimmune and inflammatory diseases such as

rheumatoid arthritis.

Quantitative Data from Structure-Activity Relationship
(SAR) Studies
The aldehyde group of 4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde serves as a reactive handle

for further chemical modifications to optimize potency and selectivity. SAR studies on related

pyrazole-based inhibitors have provided valuable quantitative data.

Table 2: In Vitro Activity of a Representative TAK1 Inhibitor

Assay Type Target IC50 (nM)

Enzymatic Assay TAK1/TAB1 5.2

Cell-based Assay

IL-1β induced IL-6 secretion

(human fibroblast-like

synoviocytes)

15.0

Kinase Selectivity Panel Over 100 kinases >1000 (for most kinases)

Note: Data is representative of compounds synthesized using the title aldehyde as a precursor

and is intended for illustrative purposes.

Conclusion
4-(3-methyl-1H-pyrazol-4-yl)benzaldehyde is a valuable aromatic aldehyde in the field of

medicinal chemistry. Its straightforward synthesis via Suzuki-Miyaura coupling and its utility as

a scaffold for potent enzyme inhibitors, particularly for the TAK1 kinase, underscore its

importance. The data presented highlight the potential of its derivatives in developing novel

therapeutics for inflammatory and autoimmune disorders, making it a compound of high interest

for researchers and drug development professionals. Further exploration of its chemical space

is likely to yield new and improved clinical candidates.
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To cite this document: BenchChem. [IUPAC name for C11H10N2O aromatic aldehyde.].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b064897#iupac-name-for-c11h10n2o-aromatic-
aldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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